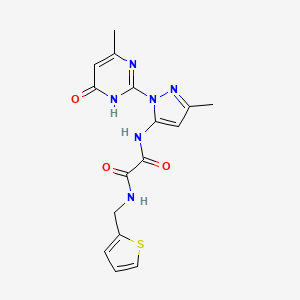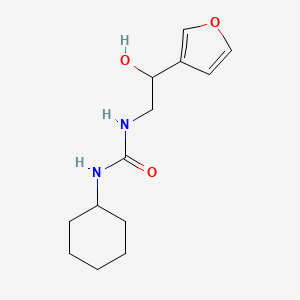![molecular formula C10H10N4 B2650296 3,4,5,9-Tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene CAS No. 127933-85-1](/img/structure/B2650296.png)
3,4,5,9-Tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5,9-Tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene, or simply TATP, is a highly explosive and unstable compound that has been used in various terrorist attacks around the world. It is a colorless and odorless substance that is easily made from readily available materials. TATP has been used in numerous bombings, including the 2005 London bombings, and is considered to be one of the most dangerous explosives. Despite its potential to cause devastating damage, it is also being studied for its potential applications in science and medicine.
Applications De Recherche Scientifique
Structural Analysis
A significant aspect of research on compounds like "3,4,5,9-Tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene" involves structural analysis to understand their molecular configurations and potential applications. For instance, the crystal structure of a nitrogen isostere related to pentacyclo-octacosadodecaene, showcasing the compound's unique structural properties through optical and X-ray diffraction methods (Smith, 1963). Such analyses are crucial for exploring the compound's potential in materials science and engineering applications.
Energetic Materials Development
The construction of a novel N5-linear energetic moiety of pentazadiene from a triazene precursor represents a groundbreaking approach in the field of energetic materials. This development has led to the synthesis of compounds with significant potential for high-energy applications, characterized by their high yields and comprehensive characterization through various spectroscopic techniques (Wang et al., 2017). The potential of such materials for military and industrial applications is immense, highlighting the importance of synthetic chemistry in developing new high-performance materials.
High Energy Density Compounds
Research into novel cage compounds based on bicyclo-HMX as high energy density compounds illustrates the ongoing efforts to design and synthesize materials with outstanding energetic performance and low sensitivity. By introducing intramolecular linkages into the bicyclo-HMX framework, researchers have been able to significantly impact the detonation properties, thermal stability, and sensitivity of these compounds, offering new avenues for the development of energetic materials (Pan & Zhu, 2018).
Catalysis and Photocatalytic Systems
The study of cobalt(II) pentaaza-macrocyclic Schiff base complex as a catalyst for light-driven hydrogen evolution in water is a prime example of the application of such compounds in catalysis and photocatalytic systems. This research not only underscores the efficiency of these complexes as hydrogen-evolving catalysts (HECs) but also provides insight into the electrochemical and theoretical investigation of the one-electron reduced species, offering valuable information for the development of efficient photocatalytic systems (Gueret et al., 2019).
Propriétés
IUPAC Name |
5,10-dihydro-4H-triazolo[5,1-c][1,4]benzodiazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-2-4-10-8(3-1)7-14-9(5-11-10)6-12-13-14/h1-4,6,11H,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQROUTYOYSSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=NN2CC3=CC=CC=C3N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,9-Tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyanocyclohexyl)-2-[4-(1H-imidazol-5-ylmethyl)piperidin-1-yl]acetamide](/img/structure/B2650214.png)

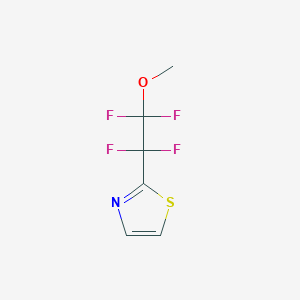
![3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2650218.png)
![1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2650220.png)

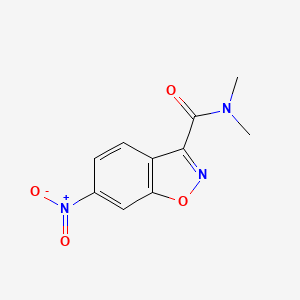
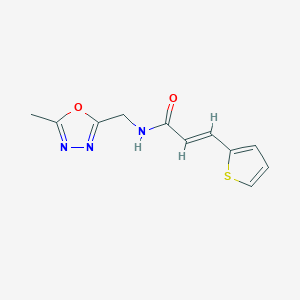
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2650225.png)
![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/no-structure.png)
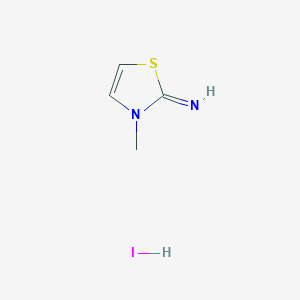
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2650231.png)
